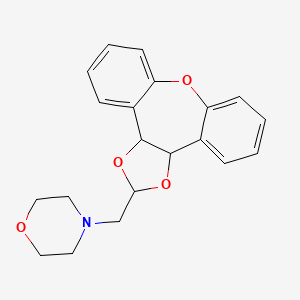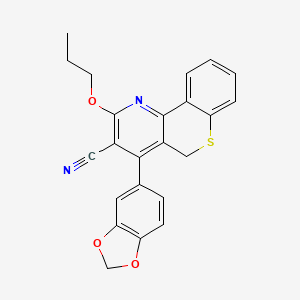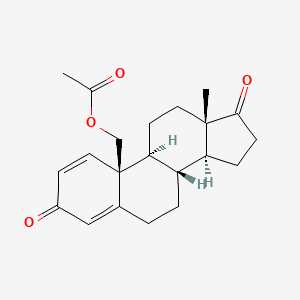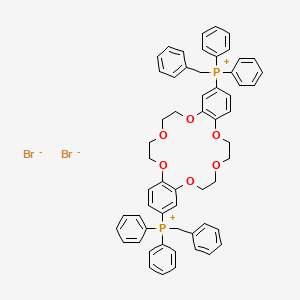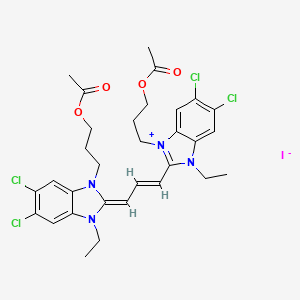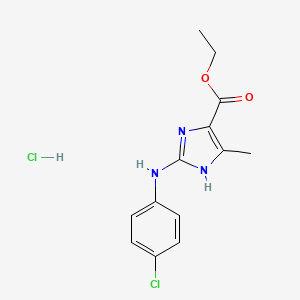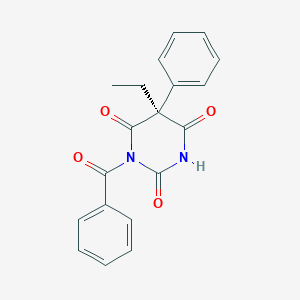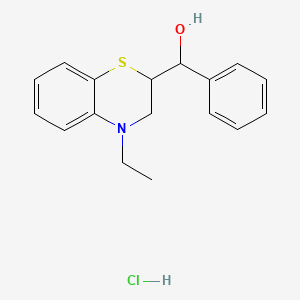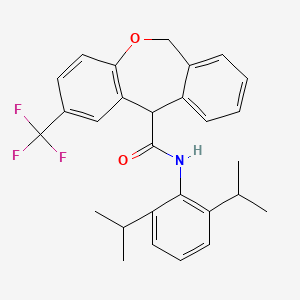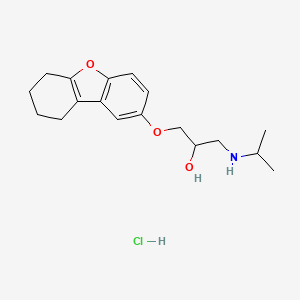
trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Diisopropylamino)cannabidiol diacetate is a semi-synthetic derivative of cannabidiol. It is created by acetylating the hydroxyl groups of cannabidiol, resulting in a compound that is presumed to act as a prodrug for cannabidiol . This compound has been found in grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .
準備方法
The synthesis of 10-(Diisopropylamino)cannabidiol diacetate involves the acetylation of cannabidiol. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
10-(Diisopropylamino)cannabidiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学的研究の応用
10-(Diisopropylamino)cannabidiol diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of cannabinoids.
Biology: It is used to investigate the biological effects of cannabinoids on various cell types and organisms.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of new cannabis-based products and formulations
作用機序
The mechanism of action of 10-(Diisopropylamino)cannabidiol diacetate involves its conversion to cannabidiol in the body. Cannabidiol exerts its effects by interacting with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1) channels, and serotonin receptors (5-HT1A). These interactions modulate various signaling pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
10-(Diisopropylamino)cannabidiol diacetate is unique compared to other similar compounds due to its specific chemical structure and acetylation. Similar compounds include:
4’-Fluorocannabidiol: A fluorinated derivative of cannabidiol with enhanced activity in certain biological assays.
7-Hydroxycannabidiol: A hydroxylated derivative of cannabidiol with distinct pharmacological properties.
8,9-Dihydrocannabidiol: A hydrogenated derivative of cannabidiol with unique chemical and biological characteristics. These compounds share some similarities with 10-(Diisopropylamino)cannabidiol diacetate but differ in their specific chemical modifications and resulting properties.
特性
CAS番号 |
95647-67-9 |
|---|---|
分子式 |
C31H47NO4 |
分子量 |
497.7 g/mol |
IUPAC名 |
[3-acetyloxy-2-[(1R,6R)-6-[(E)-1-[di(propan-2-yl)amino]prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C31H47NO4/c1-10-11-12-13-26-17-29(35-24(8)33)31(30(18-26)36-25(9)34)28-16-22(6)14-15-27(28)23(7)19-32(20(2)3)21(4)5/h16-21,27-28H,10-15H2,1-9H3/b23-19+/t27-,28+/m0/s1 |
InChIキー |
GIFKQCKRPYRVMI-WPMUNBJVSA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2/C(=C/N(C(C)C)C(C)C)/C)C)OC(=O)C |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=CN(C(C)C)C(C)C)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


